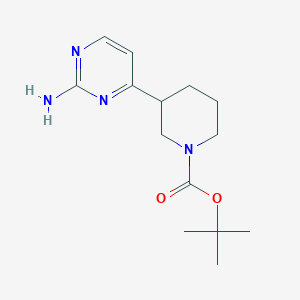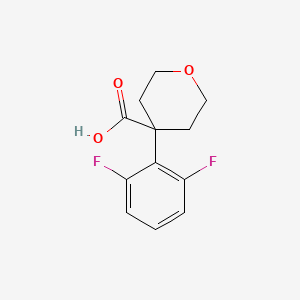
4-(26-difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(26-Difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C12H12O3F2 It is a derivative of tetrahydro-2H-pyran-4-carboxylic acid, featuring a difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(26-difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of 2H-pyran with hydrogen gas in the presence of a catalystThe difluorophenyl group is then introduced through a substitution reaction, where a suitable difluorophenyl reagent is reacted with the tetrahydro-2H-pyran-4-carboxylic acid under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and specialized equipment for handling fluorinated reagents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
4-(26-Difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
4-(26-Difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(26-difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tetrahydro-2H-pyran-4-carboxylic acid: The parent compound without the difluorophenyl group.
4-Aminomethyl-4-fluoro-tetrahydro-2H-pyran: A related compound with a different functional group.
Tetrahydro-4-hydroxy-2H-pyran-4-carboxylic acid methyl ester: Another derivative with a hydroxyl group.
Uniqueness
4-(26-Difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for specific interactions with biological targets, making it valuable for various research and industrial applications.
特性
分子式 |
C12H12F2O3 |
|---|---|
分子量 |
242.22 g/mol |
IUPAC名 |
4-(2,6-difluorophenyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C12H12F2O3/c13-8-2-1-3-9(14)10(8)12(11(15)16)4-6-17-7-5-12/h1-3H,4-7H2,(H,15,16) |
InChIキー |
IXHLLBPIABLOBS-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1(C2=C(C=CC=C2F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


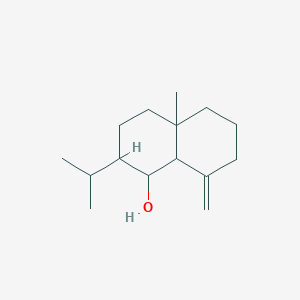


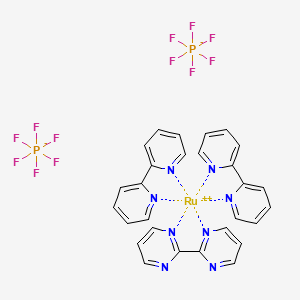
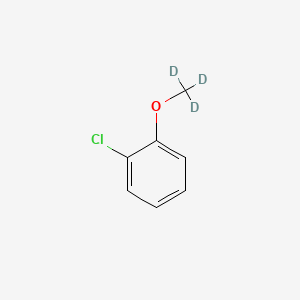
![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)
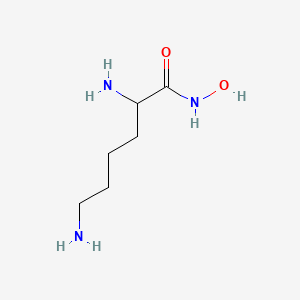

![rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)
![5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B12301446.png)
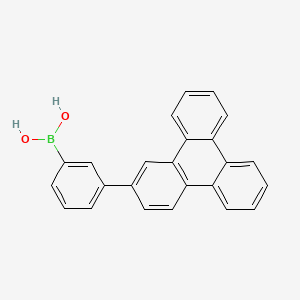
![10-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12301453.png)

